N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine
Description
({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C21H27ClN2O3 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-21-14-17(15-23-8-9-24-10-12-26-13-11-24)6-7-20(21)27-16-18-4-2-3-5-19(18)22/h2-7,14,23H,8-13,15-16H2,1H3 |
InChI Key |
CIXVTQBZSGIERE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the aromatic ether: This involves the reaction of 2-chlorophenol with 3-methoxybenzyl chloride under basic conditions to form the intermediate 4-[(2-chlorophenyl)methoxy]-3-methoxybenzyl chloride.
Amination: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, ({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methoxy]benzylamine
- 3-Methoxy-4-[(2-chlorophenyl)methoxy]benzylamine
- 2-(Morpholin-4-yl)ethylamine
Uniqueness
({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
